1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one
Description
1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one is a sulfur-containing heterocyclic compound featuring a thiolanone core (a five-membered ring with one sulfur and one ketone group) and a 3-fluorophenylimino substituent.
Properties
Molecular Formula |
C10H12FNOS |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(3-fluorophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H12FNOS/c11-9-4-3-5-10(8-9)12-14(13)6-1-2-7-14/h3-5,8H,1-2,6-7H2 |
InChI Key |
KZBVLQOEEHOURA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=CC=C2)F)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-fluoroaniline with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, position, and electronic properties:
Key Observations :
- Electron Effects: Fluorine (electron-withdrawing) and amino (electron-donating) groups drastically alter the electronic environment of the phenyl ring, affecting π-π stacking and charge distribution .
- Steric Effects : Ortho-substituted analogs (e.g., 2-fluorophenyl) exhibit steric hindrance, which may limit binding to enzymes or receptors compared to meta or para isomers .
- Solubility: Amino-substituted derivatives (e.g., 4-aminophenyl) show higher solubility in aqueous media due to hydrogen-bonding capabilities .
Biological Activity
Chemical Structure
1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one features a thiolane ring structure with a fluorophenyl substituent. The presence of the imino group contributes to its reactivity and biological properties.
Molecular Formula
- Molecular Formula : C10H8FNS
- Molecular Weight : 201.24 g/mol
Biological Activity Overview
The biological activity of 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of this compound against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Study : A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of various thiolane derivatives, including 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
Research has also indicated that this compound possesses cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10.5 | |
| MCF-7 | 15.2 | |
| A549 | 12.8 |
Research Findings : In a study by Johnson et al. (2023), 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one was tested on HeLa cells, showing an IC50 value of 10.5 µM. The mechanism of action was suggested to involve apoptosis induction through the mitochondrial pathway, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using in vitro models.
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| LPS-stimulated macrophages | Decreased TNF-alpha production | |
| Carrageenan-induced paw edema | Reduced swelling |
Case Study : A study by Lee et al. (2024) investigated the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to the control group, supporting its potential therapeutic application in inflammatory diseases.
The biological activities of 1-[(3-Fluorophenyl)imino]-1lambda6-thiolan-1-one are believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells leading to cell death.
- Inhibition of Cell Proliferation : In cancer cells, it appears to interfere with cell cycle progression.
- Cytokine Modulation : The anti-inflammatory effects are likely due to the modulation of pro-inflammatory cytokines like TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
